molecular formula C42H46FeP2 B6593444 cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron CAS No. 565184-32-9

cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron

Cat. No. B6593444
CAS RN: 565184-32-9
M. Wt: 668.6 g/mol
InChI Key: UWTALJOPQXTMKF-AWIKAUGJSA-N
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Description

Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C5H10 . It consists of a ring of five carbon atoms, each bonded with two hydrogen atoms above and below the plane . It occurs as a colorless liquid with a petrol-like odor .


Synthesis Analysis

Cycloalkanes, including cyclopentane, are formed by catalytic reforming . For example, when passed over a hot platinum surface, 2-methylbutane converts into cyclopentane .


Molecular Structure Analysis

The molecular structure of cyclopentane consists of a ring of five carbon atoms, each bonded with two hydrogen atoms .


Chemical Reactions Analysis

Cyclopentane can be fluorinated to give compounds ranging from C5H9F to perfluorocyclopentane C5F10 .


Physical And Chemical Properties Analysis

Cyclopentane is a clear, colorless liquid with a mild, sweet odor . It has a density of 0.751 g/cm3, a melting point of -93.9 °C, and a boiling point of 49.2 °C . It is soluble in ethanol, acetone, and ether, but its solubility in water is limited .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Cyclopentane and its derivatives have been utilized in catalytic processes, such as Heck vinylation and Suzuki cross-coupling reactions, facilitated by palladium complexes with tetraphosphane ligands. These methods enable the synthesis of polysubstituted alkenes, showcasing the versatility of cyclopentane-based systems in constructing complex molecular architectures (Berthiol, Doucet, & Santelli, 2003).

Fuel and Combustion Studies

  • Cyclopentane has been studied as a component of multi-component gasoline surrogate fuels, particularly in the context of its blending with dimethyl ether. This research aids in understanding the combustion properties and improving predictive models for such fuel mixtures, which is crucial for developing more efficient and cleaner combustion technologies (Lokachari et al., 2021).

Material Science

  • The structural and electronic properties of cyclopentane derivatives have implications in material science, where their unique characteristics can be harnessed in the design of new materials with specific functionalities. For instance, the study of phosphane ligands and their complexes with gold(I) highlights the importance of ligand properties in determining the biological activity of these complexes, which can be leveraged in developing therapeutic agents or in materials with biomedical applications (Svahn et al., 2018).

Mechanism of Action

As a volatile hydrocarbon, cyclopentane is an incidental component of some fuels and blowing agents .

Safety and Hazards

Cyclopentane is highly flammable and can cause respiratory arrest when inhaled . Therefore, safety precautions are necessary to prevent leakage and ignition when used as a refrigerant .

Future Directions

In recent years, cyclopentane has been used as a refrigerant to replace chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) as it does not deplete the ozone as much .

properties

IUPAC Name

cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-15,17-25,28-29,34-35H,16,26-27H2,1H3;1-5H2;/t29-,34?,35?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTALJOPQXTMKF-AWIKAUGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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